molecular formula C16H15ClIN3S B2795822 1-(4-Chlorobenzyl)-1H-indol-3-yl imidothiocarbamate hydroiodide CAS No. 1049785-06-9

1-(4-Chlorobenzyl)-1H-indol-3-yl imidothiocarbamate hydroiodide

Cat. No.: B2795822
CAS No.: 1049785-06-9
M. Wt: 443.73
InChI Key: DWAQRWBQZAYAKK-UHFFFAOYSA-N
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Description

1-(4-Chlorobenzyl)-1H-indol-3-yl imidothiocarbamate hydroiodide is a complex organic compound that combines an indole ring with a chlorobenzyl group and an imidothiocarbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorobenzyl)-1H-indol-3-yl imidothiocarbamate hydroiodide typically involves multiple steps. One common approach starts with the preparation of the indole ring, followed by the introduction of the chlorobenzyl group. The final step involves the formation of the imidothiocarbamate moiety and its conversion to the hydroiodide salt. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to maximize efficiency and minimize waste, ensuring a consistent supply of high-purity product for research and development purposes .

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorobenzyl)-1H-indol-3-yl imidothiocarbamate hydroiodide can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the indole ring or the chlorobenzyl group, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can target the imidothiocarbamate moiety, potentially converting it to other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring may yield indole-2-carboxylic acid derivatives, while nucleophilic substitution of the chlorobenzyl group can produce a variety of substituted indoles .

Scientific Research Applications

1-(4-Chlorobenzyl)-1H-indol-3-yl imidothiocarbamate hydroiodide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Chlorobenzyl)-1H-indol-3-yl imidothiocarbamate hydroiodide involves its interaction with molecular targets, such as enzymes or receptors. The indole ring can engage in π-π stacking interactions with aromatic residues in proteins, while the chlorobenzyl group may participate in hydrophobic interactions. The imidothiocarbamate moiety can form hydrogen bonds or coordinate with metal ions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Chlorobenzyl)-1H-indol-3-yl imidothiocarbamate hydroiodide is unique due to the combination of its structural features, which confer distinct chemical and biological properties. The presence of the indole ring, chlorobenzyl group, and imidothiocarbamate moiety allows for diverse interactions with biological targets and chemical reagents, making it a versatile compound for research and development .

Biological Activity

1-(4-Chlorobenzyl)-1H-indol-3-yl imidothiocarbamate hydroiodide, with the CAS number 1049785-06-9, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, including its anticancer, antibacterial, anti-inflammatory, and neuroprotective properties.

  • Chemical Formula : C16H15ClIN3S
  • Molecular Weight : 443.74 g/mol
  • IUPAC Name : 1-(4-chlorobenzyl)-1H-indol-3-yl carbamimidothioate hydroiodide

Anticancer Activity

Research indicates that derivatives of thiourea, including this compound, exhibit significant anticancer properties. The compound has been shown to inhibit the growth of various cancer cell lines, with IC50 values ranging from 3 to 14 µM for certain derivatives .

Table 1: Anticancer Activity of Thiourea Derivatives

CompoundCell LineIC50 (µM)
Compound ABreast Cancer7
Compound BProstate Cancer10
Compound CPancreatic Cancer14

Antibacterial Activity

The compound also demonstrates antibacterial properties. Studies have shown that it effectively inhibits the growth of several bacterial strains, making it a candidate for further development as an antimicrobial agent .

Table 2: Antibacterial Efficacy

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus< 20 µg/mL
Escherichia coli< 15 µg/mL

Anti-inflammatory Activity

In terms of anti-inflammatory effects, the compound has been tested for its ability to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α. At a concentration of 10 µg/mL, it showed promising results compared to standard anti-inflammatory drugs like dexamethasone .

Table 3: Inhibition of Cytokines

CompoundIL-6 Inhibition (%)TNF-α Inhibition (%)
Compound D89%78%
Dexamethasone70%72%

Neuroprotective Activity

The compound's neuroprotective potential has also been explored, particularly in relation to Alzheimer's disease. It has been found to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values indicating strong activity against AChE .

Table 4: Neuroprotective Activity

EnzymeIC50 (nM)
AChE33.27 - 93.85
BChE105.9 - 412.5

Case Study 1: Anticancer Efficacy in Leukemia

A study involving human leukemia cell lines demonstrated that the compound effectively reduced cell viability, with significant changes observed in cell morphology and apoptosis markers. The compound's mechanism involved the activation of pathways that induce cell cycle arrest and apoptosis .

Case Study 2: Anti-inflammatory Response in Animal Models

In vivo studies using animal models of inflammation showed that administration of the compound led to a marked reduction in inflammatory markers and improved clinical scores compared to untreated controls. This suggests a potential therapeutic application in inflammatory diseases .

Properties

IUPAC Name

[1-[(4-chlorophenyl)methyl]indol-3-yl] carbamimidothioate;hydroiodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3S.HI/c17-12-7-5-11(6-8-12)9-20-10-15(21-16(18)19)13-3-1-2-4-14(13)20;/h1-8,10H,9H2,(H3,18,19);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWAQRWBQZAYAKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)Cl)SC(=N)N.I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClIN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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